N-(4-(Aminomethyl)phenyl)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-[4-(aminomethyl)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMOGBIMJARNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589623 | |

| Record name | N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25027-73-0 | |

| Record name | N-[4-(Aminomethyl)phenyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(aminomethyl)phenyl]acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-(Aminomethyl)phenyl)acetamide Hydrochloride

This guide provides a comprehensive technical overview of N-(4-(aminomethyl)phenyl)acetamide hydrochloride (CAS No: 25027-73-0), a versatile bifunctional building block of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its core chemical and physical properties, provides detailed synthetic protocols with mechanistic insights, and explores its applications as a key intermediate in the synthesis of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

N-(4-(aminomethyl)phenyl)acetamide hydrochloride, also known as 4-acetamidobenzylamine hydrochloride, possesses a unique structure featuring a primary aliphatic amine and a secondary aromatic amide. This duality in functional groups, presented as a stable hydrochloride salt, makes it a valuable synthon for introducing a 4-acetamidobenzyl moiety in a variety of chemical transformations.

Structural and Molecular Information

The fundamental structure and key identifiers of the compound are presented below.

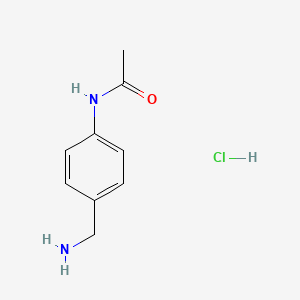

Diagram 1: Chemical Structure of N-(4-(aminomethyl)phenyl)acetamide Hydrochloride

Caption: 2D structure of N-(4-(aminomethyl)phenyl)acetamide hydrochloride.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | N-[4-(aminomethyl)phenyl]acetamide;hydrochloride | [1] |

| CAS Number | 25027-73-0 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.66 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 292-294 °C | [2] |

Solubility and Acidity/Basicity

The pKa of the protonated aminomethyl group is a critical parameter for understanding its reactivity and behavior in different pH environments. While an experimental value for this specific molecule is not widely reported, it can be estimated to be in the range of typical benzylamine hydrochlorides. For comparison, the pKa of the parent compound, benzylamine, is 9.33, indicating that N-(4-(aminomethyl)phenyl)acetamide hydrochloride will exist predominantly in its protonated, cationic form in neutral and acidic aqueous solutions.[4]

Spectroscopic and Analytical Characterization

A thorough analytical characterization is paramount for confirming the identity and purity of N-(4-(aminomethyl)phenyl)acetamide hydrochloride. Below is a summary of expected and reported spectroscopic data.

Mass Spectrometry (MS)

The mass spectrum provides crucial information about the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum is available for N-[4-(aminomethyl)phenyl]acetamide hydrochloride.[1] The fragmentation pattern is expected to show a molecular ion peak corresponding to the free base, N-(4-(aminomethyl)phenyl)acetamide, with a molecular weight of 164.21 g/mol , as the hydrochloride salt would typically dissociate under ionization. Key fragmentation pathways would likely involve cleavage of the benzylic C-N bond and fragmentation of the acetamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. While a publicly available, high-resolution spectrum for N-(4-(aminomethyl)phenyl)acetamide hydrochloride is not readily found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

-

¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons, the benzylic methylene protons, the methyl protons of the acetamide group, and the exchangeable protons of the amide and ammonium groups. The aromatic protons would likely appear as two doublets in the aromatic region (around 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. The benzylic methylene protons adjacent to the ammonium group would be expected to appear as a singlet or a broadened signal downfield (around 4.0 ppm). The methyl protons of the acetamide group would present as a sharp singlet further upfield (around 2.1 ppm). The amide and ammonium protons would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon of the acetamide group (around 170 ppm), the aromatic carbons (in the 120-140 ppm range), the benzylic methylene carbon, and the methyl carbon of the acetamide group.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H and ammonium N-H stretches.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide I band (carbonyl stretch).

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

Amide II band: An absorption around 1550 cm⁻¹ due to N-H bending and C-N stretching.

Synthesis and Mechanistic Considerations

N-(4-(aminomethyl)phenyl)acetamide hydrochloride is most commonly synthesized via the reduction of a suitable precursor, typically 4-acetamidobenzonitrile or N-(4-nitrophenyl)acetamide. The choice of synthetic route and reducing agent is critical and depends on factors such as scale, desired purity, and available laboratory equipment.

Synthetic Pathway Overview

Diagram 2: General Synthetic Routes to N-(4-(aminomethyl)phenyl)acetamide Hydrochloride

Caption: Overview of common synthetic pathways.

Experimental Protocol 1: Catalytic Hydrogenation of 4-Acetamidobenzonitrile

This method is often favored for its clean reaction profile and ease of product isolation. The palladium on carbon catalyst facilitates the addition of hydrogen across the nitrile triple bond.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly efficient and reusable heterogeneous catalyst for the reduction of nitriles.[5] Its solid nature allows for simple filtration to remove it from the reaction mixture.

-

Hydrogen Source: Pressurized hydrogen gas is the most direct source of hydrogen.

-

Solvent: A polar protic solvent like ethanol or methanol is typically used to dissolve the starting material and facilitate the reaction on the catalyst surface.

-

Acid: The addition of hydrochloric acid can sometimes improve the reaction rate and selectivity by preventing side reactions and directly affording the hydrochloride salt.

Step-by-Step Methodology:

-

Reaction Setup: To a hydrogenation vessel, add 4-acetamidobenzonitrile and a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: If the reaction was performed without acid, add a stoichiometric amount of concentrated hydrochloric acid to the filtrate. Concentrate the solution under reduced pressure to induce crystallization of the hydrochloride salt. Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Experimental Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of 4-Acetamidobenzonitrile

Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. This method is highly effective but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.

Causality of Experimental Choices:

-

Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻) that readily attacks the electrophilic carbon of the nitrile group.[6]

-

Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required as LiAlH₄ reacts violently with protic solvents.

-

Work-up: A carefully controlled aqueous work-up is necessary to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to liberate the amine product. The Fieser work-up is a commonly employed and reliable method.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: Dissolve 4-acetamidobenzonitrile in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC or LC-MS.

-

Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water in a specific ratio to the amount of LiAlH₄ used.[7] This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Salt Formation and Isolation: Combine the organic filtrates and treat with a solution of HCl in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) to precipitate the hydrochloride salt. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Applications in Medicinal Chemistry and Drug Development

N-(4-(aminomethyl)phenyl)acetamide hydrochloride serves as a crucial building block for the synthesis of a wide array of biologically active molecules. Its structure allows for the introduction of a substituted phenyl ring which can engage in key interactions with biological targets, while the primary amine provides a handle for further chemical elaboration.

Role as a Pharmacophore and Synthetic Intermediate

The acetamide group can act as a hydrogen bond donor and acceptor, and the phenyl ring can participate in π-π stacking or hydrophobic interactions within a receptor's binding pocket. The aminomethyl group provides a point of attachment for building out more complex structures, often acting as a linker to other pharmacophoric elements.

While specific examples of marketed drugs directly using this starting material can be proprietary, the 4-acetamidobenzylamine scaffold is present in numerous patented compounds and research molecules. For instance, derivatives of N-phenylacetamide have been explored as potent anticoagulant agents targeting Factor VIIa.[8] Furthermore, related acetamide-containing structures have been investigated for their antibacterial and anticancer activities.[9][10] The title compound is a valuable intermediate for creating libraries of compounds for high-throughput screening in the early stages of drug discovery.

Safety, Handling, and Storage

N-(4-(aminomethyl)phenyl)acetamide hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

Conclusion

N-(4-(aminomethyl)phenyl)acetamide hydrochloride is a fundamentally important and versatile chemical building block with significant applications in synthetic and medicinal chemistry. Its unique combination of a primary amine and an aromatic amide within a stable hydrochloride salt form makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, coupled with robust and well-rationalized synthetic protocols, empowers researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). N-[4-(aminomethyl)phenyl]acetamide hydrochloride. Retrieved from [Link]

-

University of Bristol. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1039.

-

ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzonitrile derivatives via Pd/C reduction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PALLADIUM CATALYSTS. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-aminophenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[4-(aminosulfonyl)phenyl]-2-(2-pyridinylsulfanyl)acetamide. Retrieved from [Link]

-

YouTube. (2020). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

-

PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

-

Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

- Google Patents. (2014). CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.

-

NIST WebBook. (n.d.). Acetamide, N-methyl-N-phenyl-. Retrieved from [Link]

-

Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N4-Acetylsulfamerazine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzylamine. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine. Retrieved from [Link]

Sources

- 1. N-[4-(aminomethyl)phenyl]acetamide hydrochloride | C9H13ClN2O | CID 17433448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 3. CAS 122-80-5: N-(4-Aminophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide | C11H11N3OS | CID 519881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

Synthesis of N-(4-(Aminomethyl)phenyl)acetamide Hydrochloride: A Technical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

N-(4-(aminomethyl)phenyl)acetamide hydrochloride is a key bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a primary aliphatic amine and a secondary aromatic amide, allows for orthogonal derivatization, making it a valuable intermediate for the synthesis of complex molecules, including enzyme inhibitors and novel polymers. This guide provides a detailed examination of robust and scalable synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and comprehensive analytical characterization. The methodologies discussed are grounded in established literature, emphasizing safety, efficiency, and reproducibility to meet the rigorous standards of the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The synthesis of N-(4-(aminomethyl)phenyl)acetamide hydrochloride presents a classic challenge in regioselective functionalization of a disubstituted benzene ring. The primary objective is to construct a molecule with two distinct nitrogen functionalities—an acetamide and an aminomethyl group—in a para configuration. The hydrochloride salt form is typically desired to enhance the compound's stability, crystallinity, and aqueous solubility.[1][2]

Two principal retrosynthetic strategies dominate the literature and practice, each offering distinct advantages and challenges:

-

Route 1: The Cyanide Reduction Pathway. This is arguably the most common and efficient approach. It begins with the acetylation of 4-aminobenzonitrile, followed by the reduction of the nitrile moiety to the primary amine.

-

Route 2: The Halomethyl Amination Pathway. This alternative route involves the amination of a pre-formed N-[4-(bromomethyl)phenyl]acetamide intermediate. This pathway avoids potent reducing agents but introduces hazardous reagents like sodium azide.

This guide will dissect both pathways, providing the causal logic behind procedural choices, from reagent selection to reaction conditions and workup procedures.

Primary Synthetic Route: The Cyanide Reduction Pathway

This three-step synthesis is often preferred for its high yields and the relative safety of the reagents involved in the key reduction step when using catalytic hydrogenation.

Caption: Workflow for the Cyanide Reduction Pathway.

Step 1: Acetylation of 4-Aminobenzonitrile

Causality and Expertise: The initial step involves the N-acetylation of 4-aminobenzonitrile. This serves two purposes: it installs the required acetamide group and simultaneously protects the aromatic amine. The acetyl group is electron-withdrawing, which deactivates the aromatic ring slightly but, more importantly, prevents the amine from acting as a nucleophile or base in the subsequent reduction step. Acetic anhydride is a common, effective, and relatively inexpensive acetylating agent. A base such as pyridine is used to neutralize the acetic acid byproduct, driving the reaction to completion.

Experimental Protocol:

-

To a stirred solution of 4-aminobenzonitrile (1.0 eq) in pyridine (3.0 eq) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove pyridine, and dry under vacuum. The product, N-(4-cyanophenyl)acetamide, is typically obtained as a white to off-white solid and is often pure enough for the next step.[3]

Step 2: Catalytic Reduction of N-(4-cyanophenyl)acetamide

Causality and Expertise: The reduction of the nitrile to a primary amine is the key transformation. Catalytic hydrogenation is the method of choice for scalability and safety. Raney Nickel is a highly effective catalyst for this conversion. The reaction is often carried out in a solution of ammonia in methanol. The presence of ammonia is critical to suppress the formation of secondary amine byproducts, which can arise from the reaction of the newly formed primary amine with the intermediate imine.

Experimental Protocol:

-

Charge a high-pressure hydrogenation vessel with N-(4-cyanophenyl)acetamide (1.0 eq), methanol, and a catalytic amount of water-slurried Raney Nickel (approx. 10-20% by weight).

-

Add a 7N solution of ammonia in methanol (approx. 20% of the total solvent volume).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the mixture to 40-60 °C and stir vigorously until hydrogen uptake ceases (typically 6-12 hours).

-

Cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude N-(4-(aminomethyl)phenyl)acetamide as a solid or oil.

Step 3: Hydrochloride Salt Formation

Causality and Expertise: The final free base is often an oil or a low-melting solid that can be difficult to handle and purify. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easily isolated and purified by recrystallization. The aliphatic amine is significantly more basic than the aromatic amide nitrogen, ensuring that protonation occurs selectively at the desired site.

Experimental Protocol:

-

Dissolve the crude N-(4-(aminomethyl)phenyl)acetamide from the previous step in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

To this solution, add a solution of hydrogen chloride in isopropanol (or a similar solvent) dropwise with stirring until the pH becomes acidic (pH 1-2).

-

A white precipitate of N-(4-(aminomethyl)phenyl)acetamide hydrochloride will form.

-

Stir the slurry at room temperature for 1-2 hours to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry in a vacuum oven at 40-50 °C.

Alternative Synthetic Route: The Halomethyl Amination Pathway

This route offers an alternative for laboratories not equipped for high-pressure hydrogenation. It relies on a nucleophilic substitution reaction. The most effective variant of this route uses the Gabriel synthesis or an azide-based approach to ensure the clean formation of the primary amine.

Caption: Workflow for the Halomethyl Amination Pathway via Azide Intermediate.

Step 1: Benzylic Bromination

Causality and Expertise: This step involves the free-radical bromination of N-(4-methylphenyl)acetamide at the benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator, such as AIBN (azobisisobutyronitrile), is required to start the chain reaction. The reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Experimental Protocol:

-

In a flask equipped with a reflux condenser, dissolve N-(4-methylphenyl)acetamide (1.0 eq) in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (approx. 77 °C) for 2-4 hours. The reaction can be initiated with a high-intensity lamp.

-

Cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter off the solid and wash the filtrate with aqueous sodium thiosulfate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-[4-(bromomethyl)phenyl]acetamide.[4][5][6]

Step 2: Amination via Azide Intermediate

Causality and Expertise: Direct amination of the bromomethyl compound with ammonia often leads to over-alkylation. A superior method is to first convert the bromide to an azide, which is then cleanly reduced to the primary amine. Sodium azide is an excellent nucleophile for the SN2 displacement of the benzylic bromide. The resulting azide is then smoothly reduced to the amine by catalytic hydrogenation, which is often preferred over other methods like LiAlH4 for its cleaner profile and easier workup.

Experimental Protocol:

-

Azide Formation: Dissolve N-[4-(bromomethyl)phenyl]acetamide (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.2 eq) and stir the mixture at room temperature for 12-18 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic extracts, dry, and concentrate to give N-[4-(azidomethyl)phenyl]acetamide.

-

Azide Reduction: Dissolve the crude azide in ethanol and add a catalytic amount of 10% Palladium on Carbon (Pd/C). Hydrogenate the mixture on a Parr shaker under 50 psi of H2 until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the strong azide stretch at ~2100 cm⁻¹).

-

Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the free base, which can then be converted to the hydrochloride salt as described in Route 1.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity and purity of the final product.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.66 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 292-294 °C | [2] |

Summary of Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~2.0 (s, 3H, -COCH₃), δ ~4.0 (s, 2H, -CH₂-), δ ~7.3-7.6 (m, 4H, Ar-H), δ ~8.4 (br s, 3H, -NH₃⁺), δ ~10.2 (s, 1H, -NHCO-). |

| ¹³C NMR (DMSO-d₆) | δ ~24 (CH₃), δ ~42 (CH₂), δ ~119-138 (aromatic carbons), δ ~168 (C=O). |

| IR (KBr) | ~3200-2800 cm⁻¹ (N-H stretch, amine salt), ~3300 cm⁻¹ (N-H stretch, amide), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II). |

| Mass Spec (ESI+) | m/z = 165.10 [M+H]⁺ for the free base (C₉H₁₂N₂O). |

Safety and Hazard Management

The synthesis of N-(4-(aminomethyl)phenyl)acetamide hydrochloride involves several hazardous materials and procedures. A thorough risk assessment must be conducted prior to commencing any work.

-

Acetyl Chloride/Anhydride: Corrosive and lachrymatory. Handle in a fume hood with appropriate gloves and eye protection.

-

Raney Nickel: Pyrophoric when dry. Must be handled as a slurry. Do not allow the catalyst to dry in the air.

-

Hydrogen Gas: Highly flammable and explosive. Use in a well-ventilated area with appropriate high-pressure equipment and follow all safety protocols.

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme care, and do not allow contact with acids or heavy metals.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and skin contact.

All procedures should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of N-(4-(aminomethyl)phenyl)acetamide hydrochloride is a well-established process that can be reliably executed through several strategic routes. The cyanide reduction pathway is generally favored for its efficiency, high yield, and scalability, particularly when employing catalytic hydrogenation for the key reduction step. The halomethyl amination route, while a viable alternative, involves more hazardous intermediates. The choice of synthesis will ultimately depend on the available equipment, scale, and safety infrastructure. The protocols and analytical data provided in this guide serve as a comprehensive resource for researchers and drug development professionals engaged in the synthesis of this important chemical intermediate.

References

-

PubChem. (n.d.). N-[4-(aminomethyl)phenyl]acetamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1039.

-

Srabovic, M., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Aminobenzylamine (99%). Retrieved from [Link]

-

GSRs. (n.d.). N-(4-CYANOPHENYL)ACETAMIDE. Retrieved from [Link]

Sources

- 1. N-[4-(aminomethyl)phenyl]acetamide hydrochloride | C9H13ClN2O | CID 17433448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[4-(AMINOMETHYL)PHENYL]ACETAMIDE HYDROCHLORIDE CAS#: 25027-73-0 [m.chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. AcetaMide, N-[(4-broMophenyl)Methyl]- synthesis - chemicalbook [chemicalbook.com]

- 5. N-[4-(Bromomethyl)phenyl]acetamide | 66047-05-0 | RCA04705 [biosynth.com]

- 6. N-[4-(bromomethyl)phenyl]acetamide | 66047-05-0 [sigmaaldrich.com]

"N-(4-(Aminomethyl)phenyl)acetamide hydrochloride mechanism of action"

An In-depth Technical Guide to N-(4-(Aminomethyl)phenyl)acetamide Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Abstract

N-(4-(aminomethyl)phenyl)acetamide hydrochloride, a seemingly simple molecule, represents a cornerstone scaffold in contemporary medicinal chemistry. While not possessing a defined mechanism of action in its own right, its true pharmacological significance lies in its role as a versatile building block. The unique arrangement of its acetamide and aminomethyl groups on a phenyl ring provides an ideal foundation for the synthesis of complex, biologically active compounds. This guide delves into the chemical properties, synthetic utility, and therapeutic applications of this scaffold, presenting it as a key pharmacophore in the development of novel enzyme inhibitors and other targeted agents. We will explore its application in the design of anticancer and anticoagulant therapeutics, providing detailed experimental protocols and mechanistic insights for the research scientist.

Part 1: The Chemical Foundation: Understanding the Scaffold

N-(4-(aminomethyl)phenyl)acetamide hydrochloride, also known by synonyms such as 4-Acetamidobenzylamine hydrochloride, is a crystalline solid with the molecular formula C9H13ClN2O and a molecular weight of approximately 200.66 g/mol [1][2].

Chemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C9H13ClN2O | [1] |

| Molecular Weight | 200.66 g/mol | [1][2] |

| Appearance | Pale yellow to brown crystalline solid | [3][4] |

| Melting Point | 292-294 °C | [4] |

| Solubility | Soluble in water, alcohol, and ether | [3] |

| CAS Number | 25027-73-0 | [1] |

The structure is characterized by a central benzene ring substituted at the 1 and 4 positions with an acetamide group (-NHCOCH3) and an aminomethyl group (-CH2NH2), respectively[3]. This parasubstitution is critical, as it provides a rigid framework with two distinct functional handles for synthetic modification. The acetamide group is a classic hydrogen bond donor and acceptor, often involved in anchoring a molecule to a biological target. The primary amine of the aminomethyl group is a key nucleophile and a site for introducing a wide variety of substituents to explore the chemical space around a target's binding pocket.

Part 2: Application in Oncology: A Scaffold for Inducing Cancer Cell Death

The N-phenylacetamide motif is a privileged structure in the design of novel antineoplastic agents. By incorporating this core into more complex heterocyclic systems, researchers have developed potent compounds active against both sensitive and drug-resistant cancer cell lines.

Case Study: N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide Derivatives

A notable example is the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives[5]. In this class of compounds, the core N-phenylacetamide structure is appended with a thiazole ring, a modification that has proven effective in targeting various cancer models, including melanoma, pancreatic cancer, and chronic myeloid leukemia[5].

Mechanism of Action:

The lead compounds derived from this scaffold have been shown to induce cancer cell death through a dual mechanism involving the concomitant induction of apoptosis and autophagy[5]. This multi-pronged attack can be particularly effective against resistant cancer cells that may have developed mechanisms to evade single-pathway cell death.

Illustrative Workflow for Anticancer Agent Screening:

Caption: Workflow for synthesis and evaluation of novel anticancer agents.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a method to assess the cytotoxic effects of synthesized compounds on a cancer cell line.

-

Cell Culture: Plate cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (derived from the N-(4-(aminomethyl)phenyl)acetamide scaffold) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 3: Application in Hematology: A Scaffold for Anticoagulants

The inherent structural features of N-phenylacetamide derivatives also make them suitable starting points for the design of inhibitors of coagulation cascade enzymes, such as Factor VIIa (FVIIa).

Case Study: N-phenyl-2-(phenyl-amino) acetamide Derivatives as FVIIa Inhibitors

By modifying the core structure, researchers have synthesized novel N-phenyl-2-(phenyl-amino) acetamide derivatives that exhibit significant anticoagulant activity[6]. FVIIa is a serine protease that plays a critical role in the initiation of blood coagulation, making it an attractive target for the development of new antithrombotic agents[6].

Mechanism of Action:

These derivatives are designed to bind to the active site of the FVIIa enzyme, preventing it from binding to its natural substrate, Factor X. This inhibition blocks the downstream amplification of the coagulation cascade, thus prolonging clotting time. The acetamide portion of the scaffold often forms crucial hydrogen bonds within the enzyme's active site, while synthetic modifications at other positions can enhance potency and selectivity[6].

Illustrative Diagram of the Coagulation Cascade Inhibition:

Caption: Inhibition of the coagulation cascade by a Factor VIIa inhibitor.

Experimental Protocol: Prothrombin Time (PT) Assay

This assay measures the time it takes for blood plasma to clot after the addition of tissue factor, assessing the efficacy of the extrinsic coagulation pathway, which is initiated by FVIIa.

-

Plasma Preparation: Collect whole blood in a tube containing sodium citrate anticoagulant. Centrifuge the blood to separate the plasma.

-

Compound Incubation: Incubate the plasma with various concentrations of the synthesized FVIIa inhibitor (or a vehicle control) for a specified time at 37°C.

-

Assay Initiation: Add a commercial PT reagent (containing thromboplastin and calcium) to the plasma sample. This initiates the coagulation cascade.

-

Clot Detection: Measure the time until a fibrin clot is formed using a coagulometer.

-

Data Analysis: Compare the clotting times of the inhibitor-treated samples to the control. A prolonged clotting time indicates anticoagulant activity[6].

Part 4: Synthetic Accessibility: The Key to Versatility

A significant advantage of the N-(4-(aminomethyl)phenyl)acetamide scaffold is its straightforward synthesis, typically achieved through the reduction of a nitro group precursor.

Protocol: Synthesis of N-(4-aminophenyl) acetamide

This two-step process starts from N-(4-nitrophenyl) acetamide[3].

-

Reaction Setup: To a round-bottom flask, add N-(4-nitrophenyl) acetamide and concentrated hydrochloric acid while stirring[3].

-

Reduction: Gradually add a reducing agent, such as zinc powder or iron filings, to the mixture[3]. The reaction is often exothermic and may require cooling in an ice bath.

-

Heating: Heat the reaction mixture in a water bath to drive the reduction to completion[3]. The nitro group (-NO2) is reduced to a primary amine (-NH2).

-

Work-up: After cooling, pour the mixture into a beaker with ice. Neutralize the solution by gradually adding a base, such as 24% sodium hydroxide solution, until the solution is basic (check with pH paper)[3]. This will precipitate the N-(4-aminophenyl) acetamide product.

-

Extraction and Purification: The product can be extracted using an organic solvent. The crude product can then be purified by recrystallization to yield the final compound[3].

-

Characterization: Confirm the structure and purity of the synthesized product using techniques such as FTIR, NMR, and Mass Spectrometry[3][7].

Part 5: Future Directions and Conclusion

The N-(4-(aminomethyl)phenyl)acetamide hydrochloride scaffold continues to be a valuable asset in drug discovery. Its synthetic tractability and proven success as a pharmacophore for diverse biological targets ensure its continued relevance. Future research will likely focus on its incorporation into more complex and novel molecular architectures, including macrocycles and covalent inhibitors. Furthermore, its use in developing agents for other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, remains a promising avenue for exploration. For drug development professionals, this scaffold represents a reliable and fruitful starting point for generating new chemical entities with the potential to address unmet medical needs.

References

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1039. [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

-

Barlaam, B., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-92. [Link]

-

PubChem. (n.d.). N-[4-(aminomethyl)phenyl]acetamide hydrochloride. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 02(03), 192-196. [Link]

-

MDPI. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(22), 4145. [Link]

-

Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 996–1000. [Link]

-

Khan, I., et al. (2022). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 27(23), 8202. [Link]

-

International Journal of Science and Research. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. [Link]

-

Semantic Scholar. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. [Link]

-

PubChem. (n.d.). N-Acetyl-4-aminobiphenyl. National Center for Biotechnology Information. [Link]

-

Khalid, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Journal of Molecular Structure, 1265, 133453. [Link]

-

Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

Sources

- 1. N-[4-(aminomethyl)phenyl]acetamide hydrochloride | C9H13ClN2O | CID 17433448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N-[(4-aminophenyl)methyl]acetamide;hydrochloride | 24095-59-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. N-[4-(AMINOMETHYL)PHENYL]ACETAMIDE HYDROCHLORIDE CAS#: 25027-73-0 [m.chemicalbook.com]

- 5. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride

Abstract

This technical guide provides an in-depth analysis of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride (CAS No: 25027-73-0), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's physicochemical properties, analytical characterization, stability, and handling. The guide includes field-proven methodologies and expert insights to explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability. All data and protocols are substantiated with authoritative references to uphold the highest standards of scientific integrity.

Compound Identification and Overview

N-(4-(Aminomethyl)phenyl)acetamide hydrochloride is a substituted acetamide derivative. Its structure features a central phenyl ring with an acetamido group and an aminomethyl group in a para configuration. The hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile reagent in synthetic chemistry.[1]

-

IUPAC Name: N-[4-(aminomethyl)phenyl]acetamide;hydrochloride[2]

-

Synonyms: 4-Acetamidobenzylamine hydrochloride, N-(4-(Aminomethyl)phenyl)acetamide HCl[2]

-

Structural Identifiers:

Core Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, dictating its behavior in various chemical and biological systems. The properties of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 200.66 g/mol | [2][5] |

| Exact Mass | 200.0716407 Da | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 292-294 °C | [3] |

| pKa (Predicted) | ~9-10 (for the -NH₃⁺ group) | Expert Estimation |

| Solubility | Soluble in water | Inferred Property |

Discussion of Properties:

-

Melting Point: The high melting point is characteristic of an ionic salt with a rigid crystalline structure.[3] A sharp melting range, as indicated, is a primary indicator of high purity.

-

Solubility: As a hydrochloride salt of a primary amine, the compound is expected to be readily soluble in polar protic solvents like water and alcohols. The protonated aminomethyl group can form strong hydrogen bonds with water molecules. For non-polar organic solvents, solubility is likely limited.

-

pKa: While no experimental pKa value is published, the primary site of protonation is the aminomethyl group. The pKa of the resulting conjugate acid (-CH₂NH₃⁺) can be estimated to be in the range of 9-10, typical for a benzylamine-type structure. This value is critical for developing analytical methods and formulation studies, as it determines the compound's charge state at a given pH. Below its pKa, the compound will be predominantly in its cationic, water-soluble form.

Analytical Characterization Methodologies

Accurate and robust analytical methods are essential for confirming the identity, purity, and stability of any chemical compound. The following section details recommended protocols for the comprehensive characterization of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of this compound due to its polarity and UV-active phenyl ring.

Expert Rationale: The selection of a C18 column provides excellent retention for the aromatic ring. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound with good peak shape. The addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is crucial; it protonates the primary amine, preventing peak tailing by minimizing interactions with residual silanol groups on the silica support and ensuring a single, sharp peak. UV detection at ~254 nm is effective as this wavelength is strongly absorbed by the benzene ring.

Suggested RP-HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in Water or a Water/Acetonitrile mixture to a concentration of ~1 mg/mL.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides unambiguous structural confirmation.

Predicted ¹H NMR Spectrum (in D₂O):

-

~2.1 ppm (singlet, 3H): Protons of the acetyl methyl group (-C(=O)CH₃).

-

~4.1 ppm (singlet, 2H): Protons of the methylene group (-CH₂-NH₃⁺).

-

~7.4-7.7 ppm (multiplet, 4H): Aromatic protons on the para-substituted ring, likely appearing as two distinct doublets (an AA'BB' system).

-

Note: The exchangeable protons from the amide (NH) and ammonium (NH₃⁺) groups will typically exchange with D₂O and will not be observed.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the parent molecule.

Expert Rationale: Using Electrospray Ionization (ESI) in positive mode is ideal for this compound as the primary amine is readily protonated. The expected ion to be observed will be the mass of the free base, [M]+.

-

Technique: Electrospray Ionization (ESI), Positive Mode.

-

Expected Ion [M]⁺: The compound will lose the HCl salt and the free base (C₉H₁₂N₂O) will be detected.

-

Calculated m/z for [C₉H₁₂N₂O]⁺: 164.09496

-

Calculated m/z for [C₉H₁₂N₂O + H]⁺: 165.10276

Analytical Workflow Visualization

The following diagram outlines a comprehensive workflow for the identification and purity verification of N-(4-(Aminomethyl)phenyl)acetamide hydrochloride.

Caption: Standard analytical workflow for compound identity and purity confirmation.

Stability, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the compound.

-

Stability: While specific degradation studies are not publicly available, the compound is a stable salt.[6] However, it should be protected from strong bases, which will neutralize the hydrochloride salt to form the free base, potentially altering its properties and stability. It may also be hygroscopic.

-

Storage: The recommended storage condition is at room temperature in a tightly sealed container under an inert atmosphere to protect it from moisture and air.[3]

-

Safety and Hazards: According to the Globally Harmonized System (GHS), this compound presents several hazards.[2] Users must consult the full Safety Data Sheet (SDS) before handling.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Plausible Synthesis Route and Potential Impurities

Understanding the synthetic pathway is key to anticipating potential impurities. A plausible and efficient route to synthesize N-(4-(Aminomethyl)phenyl)acetamide hydrochloride is proposed below.

Proposed Synthesis Pathway:

-

Acetylation: 4-Aminobenzonitrile is acetylated using acetic anhydride to protect the aniline nitrogen, yielding N-(4-cyanophenyl)acetamide. This step directs subsequent reactions away from the aromatic amine.

-

Reduction: The nitrile group of N-(4-cyanophenyl)acetamide is reduced to a primary amine (the aminomethyl group). Catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) is a common and effective method for this transformation.

-

Salt Formation: The resulting free base, N-(4-(aminomethyl)phenyl)acetamide, is treated with hydrochloric acid (HCl) in a suitable solvent like isopropanol or ether to precipitate the final hydrochloride salt, which can be easily isolated and purified by filtration.

Caption: Proposed synthetic route for N-(4-(Aminomethyl)phenyl)acetamide HCl.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted N-(4-cyanophenyl)acetamide.

-

Byproducts: Impurities arising from incomplete reduction or side reactions.

-

Solvents: Residual solvents used during synthesis and purification.

Conclusion

N-(4-(Aminomethyl)phenyl)acetamide hydrochloride is a well-defined chemical compound with distinct physicochemical properties that make it suitable as a research chemical and synthetic building block. Its high melting point and aqueous solubility, conferred by its hydrochloride salt form, are advantageous for handling and reaction setup. The analytical methods detailed in this guide, including RP-HPLC, NMR, and MS, provide a robust framework for quality control, ensuring the identity and purity required for demanding research and development applications. Adherence to the recommended storage and safety protocols is essential for maintaining the compound's integrity and ensuring user safety.

References

-

PubChem. (n.d.). N-[4-(aminomethyl)phenyl]acetamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). N-((((4-Aminophenyl)sulphonyl)amino)iminomethyl)acetamide. Retrieved from [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10). Retrieved from [Link]

Sources

- 1. labshake.com [labshake.com]

- 2. N-[4-(aminomethyl)phenyl]acetamide hydrochloride | C9H13ClN2O | CID 17433448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-[4-(AMINOMETHYL)PHENYL]ACETAMIDE HYDROCHLORIDE CAS#: 25027-73-0 [m.chemicalbook.com]

- 4. N-[4-(AMINOMETHYL)PHENYL]ACETAMIDE HYDROCHLORIDE | 25027-73-0 [chemicalbook.com]

- 5. Buy N-[(4-aminophenyl)methyl]acetamide;hydrochloride | 24095-59-8 [smolecule.com]

- 6. N-[4-(AMINOMETHYL)PHENYL]ACETAMIDE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of N-(4-(Aminomethyl)phenyl)acetamide Analogs as Selective JAK2 Inhibitors

Abstract

This technical guide provides a comprehensive framework for the exploration of structural analogs of N-(4-(aminomethyl)phenyl)acetamide, a scaffold identified as a promising starting point for the development of selective Janus Kinase 2 (JAK2) inhibitors. Dysregulation of the JAK-STAT signaling pathway, particularly through mutations like JAK2-V617F, is a critical driver of myeloproliferative neoplasms (MPNs).[1][2] This document details the strategic design, synthetic execution, and biological evaluation of novel analogs aimed at optimizing potency, selectivity, and pharmacokinetic profiles. We present field-proven, step-by-step protocols for synthesis and characterization, in vitro kinase screening, and provide a rationale for experimental choices to guide researchers in the field of drug discovery.

Introduction: The Rationale for Targeting JAK2 with Novel Scaffolds

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling.[3] Upon cytokine binding, JAKs associated with the intracellular domains of cytokine receptors auto- and trans-phosphorylate, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in hematopoiesis, immunity, and inflammation.[4][5]

The discovery of a gain-of-function mutation, JAK2-V617F, in a majority of patients with MPNs—including polycythemia vera, essential thrombocythemia, and primary myelofibrosis—solidified JAK2 as a key therapeutic target.[1] This has led to the development of several JAK inhibitors, such as Ruxolitinib and Fedratinib.[6][7] While clinically effective, opportunities remain to improve upon existing therapies, particularly concerning selectivity over other JAK isoforms to mitigate off-target effects and enhance safety profiles.

The N-phenylacetamide scaffold represents a versatile and synthetically accessible starting point for generating novel chemical matter. Recent studies on related structures, such as N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, have demonstrated potent and selective JAK2 inhibition, validating the potential of this chemical class. This guide will use the N-(4-(aminomethyl)phenyl)acetamide core as a foundational template for a systematic structure-activity relationship (SAR) exploration.

Design Strategy: A Multi-Parameter Optimization Approach

Our design strategy for novel analogs of the core molecule, N-(4-(aminomethyl)phenyl)acetamide hydrochloride (PubChem CID: 505822706)[8], focuses on systematically modifying three key regions of the scaffold to probe the chemical space for improved potency, selectivity, and drug-like properties.

-

Region A (Acetamide Group): This region is critical for forming key hydrogen bond interactions within the kinase hinge region. Modifications will include exploring bioisosteric replacements to modulate potency, metabolic stability, and physicochemical properties.[9][10]

-

Region B (Phenyl Ring): Substitution on the central aromatic ring can influence ligand efficiency, selectivity, and pharmacokinetic (ADME) properties by establishing new interactions within the binding pocket or by blocking metabolically liable sites.

-

Region C (Aminomethyl Tail): This solvent-exposed region provides a vector for introducing groups that can enhance solubility, modulate cell permeability, or form additional interactions with the protein surface.

The overarching goal is to develop analogs with sub-nanomolar potency against JAK2, greater than 50-fold selectivity against other JAK isoforms, and favorable ADME properties comparable to successful oral kinase inhibitors.[6][11][12]

Synthetic Workflow and Experimental Protocols

The synthesis of the proposed analogs leverages robust and well-documented chemical transformations. The general synthetic strategy begins with a commercially available substituted 4-nitrophenylacetonitrile, proceeds through a critical reduction step, and concludes with a reliable amide bond formation.

General Synthetic Scheme

The logical flow for the synthesis of the target analogs is depicted below. This workflow is designed for efficiency and modularity, allowing for the generation of a diverse library of compounds from common intermediates.

Caption: General Synthetic Workflow for Analog Generation.

Detailed Experimental Protocol: Synthesis of Intermediate N-(4-(aminomethyl)phenyl)acetamide

This protocol details the reduction of the nitrile group of a key intermediate to furnish the primary amine required for subsequent amide couplings.

Materials:

-

N-(4-cyanophenyl)acetamide (1.0 eq)

-

Raney Nickel (approx. 10% w/w)

-

Methanol (anhydrous)

-

Ammonia (7N solution in Methanol)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a high-pressure hydrogenation vessel, add N-(4-cyanophenyl)acetamide and Methanol.

-

Add the 7N solution of ammonia in methanol. The ammonia is crucial to prevent the formation of secondary amine side products.

-

Carefully add the Raney Nickel catalyst to the mixture under an inert atmosphere.

-

Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 50-60 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude N-(4-(aminomethyl)phenyl)acetamide, which can be used in the next step without further purification or purified by crystallization if necessary.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a standard and highly effective method for forming the final amide bond using HATU, a common peptide coupling reagent.[1][7]

Materials:

-

N-(4-(aminomethyl)phenyl)acetamide (1.0 eq)

-

Substituted Carboxylic Acid (R¹-COOH) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve the substituted carboxylic acid in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of N-(4-(aminomethyl)phenyl)acetamide in DMF to the activated acid mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final analog.

Biological Evaluation: A Targeted Screening Cascade

The biological activity of the synthesized analogs will be assessed through a tiered screening process designed to determine potency against JAK2 and selectivity against other JAK family members.

The JAK-STAT Signaling Pathway

The therapeutic hypothesis is that selective inhibition of JAK2 will block the downstream phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of genes responsible for aberrant cell proliferation in MPNs.

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

In Vitro Kinase Assay Protocol

A radiometric in vitro kinase assay will be employed to determine the IC₅₀ values of the synthesized analogs against JAK2 and other kinases for selectivity profiling.[13][14]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by the kinase to a specific peptide substrate. The amount of incorporated radioactivity is directly proportional to kinase activity.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

[γ-³²P]ATP.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

-

Test compounds (analogs) dissolved in DMSO.

-

96-well plates.

-

Phosphocellulose filter mats.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase assay buffer, peptide substrate, and the test compound dilution.

-

Initiate the reaction by adding the recombinant JAK enzyme.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Terminate the reaction by spotting the mixture onto phosphocellulose filter mats. The peptide substrate binds to the filter, while the unbound ATP is washed away.

-

Wash the filter mats multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the hypothetical SAR data for a representative set of designed analogs. The data illustrates how systematic structural modifications can impact potency and selectivity, guiding the next cycle of drug design.

| Cmpd ID | R¹ (Region A) | R² (Region B) | R³ (Region C) | JAK2 IC₅₀ (nM) | JAK1/JAK2 Selectivity |

| Core | Methyl | H | -CH₂NH₂ | 1500 | 1x |

| A-1 | Cyclopropyl | H | -CH₂NH₂ | 450 | 5x |

| A-2 | Phenyl | H | -CH₂NH₂ | 210 | 8x |

| B-1 | Methyl | 3-Fluoro | -CH₂NH₂ | 750 | 2x |

| C-1 | Methyl | H | -CH₂NH(Me) | 1200 | 1.5x |

| C-2 | Methyl | H | -CH₂-Morpholine | 980 | 3x |

| OPT-1 | Cyclopropyl | H | -CH₂-Morpholine | 25 | >50x |

| OPT-2 | Phenyl | 3-Fluoro | -CH₂NH₂ | 45 | >40x |

Interpretation of SAR:

-

Region A: Expanding the R¹ group from methyl to cyclopropyl (A-1) and phenyl (A-2) significantly improves potency, suggesting a hydrophobic pocket that can be exploited. The cyclopropyl group in OPT-1 provides an excellent balance of potency and likely favorable metabolic properties.

-

Region B: The introduction of a 3-fluoro substituent (B-1) was slightly detrimental to potency in the initial scaffold but proved beneficial in the optimized compound OPT-2, possibly by altering the conformation or electronic properties of the phenyl ring to enhance binding.

-

Region C: Modifications to the terminal amine (C-1, C-2) were generally well-tolerated. The incorporation of a morpholine ring (C-2 and OPT-1) is a common strategy in medicinal chemistry to improve solubility and pharmacokinetic properties. The combination in OPT-1 yielded a highly potent and selective compound.

Pharmacokinetic Considerations

The ideal candidate will be orally bioavailable with a pharmacokinetic profile suitable for once or twice-daily dosing. Key parameters to optimize include:

-

Absorption: Good aqueous solubility and membrane permeability are essential. The morpholine moiety in analogs like OPT-1 is expected to improve solubility.

-

Distribution: Moderate plasma protein binding (ideally <98%) is desirable to ensure a sufficient free fraction of the drug.[1][6]

-

Metabolism: Analogs will be screened for metabolic stability using in vitro human liver microsome assays. The introduction of groups like fluorine (OPT-2) can block potential sites of cytochrome P450 (CYP) mediated oxidation.[2][11]

-

Excretion: The primary routes of elimination for many kinase inhibitors are hepatic metabolism and renal clearance.[6][12]

The pharmacokinetic profiles of approved JAK inhibitors like Ruxolitinib (oral bioavailability >95%) and Fedratinib serve as benchmarks for this development program.[1][6][7][11]

Conclusion and Future Directions

This guide outlines a systematic and technically grounded approach to developing novel analogs of N-(4-(aminomethyl)phenyl)acetamide as selective JAK2 inhibitors. The initial SAR exploration indicates that modifications in Regions A and C are particularly effective at enhancing potency and selectivity. Compounds like OPT-1 represent promising leads for further investigation.

Future work will involve synthesizing a broader library of analogs based on these initial findings, conducting full selectivity profiling across the kinome, and performing in-depth ADME and in vivo efficacy studies in relevant animal models of myeloproliferative neoplasms. The protocols and strategies detailed herein provide a robust foundation for advancing this promising chemical scaffold toward a potential clinical candidate.

References

-

Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Niemi, M. S. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Drug Investigation, 43(5), 335–347. [Link]

-

U.S. Food and Drug Administration. (2019). INREBIC (fedratinib) Label. accessdata.fda.gov. [Link]

-

Kang, Y., & Zhang, Y. (2018). Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development. Drug Metabolism and Disposition, 46(3), 237–247. [Link]

-

Lashgari, N. A., Roudsari, N. M., Momtaz, S., Sathyapalan, T., & Sahebkar, A. (2021). A simplified diagrammatic representation of the JAK-STAT pathway. Journal of Neuroimmunology. [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 150-156. [Link]

-

Hudson, P. N., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2178–2181. [Link]

-

Stove, C. P., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 1(3), 100171. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

de Araújo, M. H., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(22), 16239–16290. [Link]

-

ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

-

Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. [Link]

-

DrugBank. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugBank. [Link]

-

Cancer Care Ontario. (n.d.). fedratinib. Cancer Care Ontario. [Link]

-

Aaronson, D. S., & Horvath, C. M. (2002). The JAK/STAT Pathway. Science's STKE. [Link]

-

Tian, Y., et al. (2021). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 825–832. [Link]

-

Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]

-

National Center for Biotechnology Information. (n.d.). N-[4-(aminomethyl)phenyl]acetamide hydrochloride. PubChem. [Link]

Sources

- 1. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancercareontario.ca [cancercareontario.ca]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-[4-(aminomethyl)phenyl]acetamide hydrochloride | C9H13ClN2O | CID 17433448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Impact of fedratinib on the pharmacokinetics of transporter probe substrates using a cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. shutterstock.com [shutterstock.com]

An In-depth Technical Guide to N-[4-(Aminomethyl)phenyl]acetamide Hydrochloride (CAS No. 25027-73-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(Aminomethyl)phenyl]acetamide hydrochloride, registered under CAS number 25027-73-0, is a fine chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic pathway, safety protocols, and a discussion of its potential applications as a versatile building block. While specific, documented applications in peer-reviewed literature are sparse, its bifunctional nature—possessing both a primary amine and an acetamide-protected aniline moiety in a para-substituted aromatic framework—makes it a molecule of interest for constructing more complex molecular architectures.

Chemical Identity and Physicochemical Properties

N-[4-(Aminomethyl)phenyl]acetamide hydrochloride is the salt form of the parent compound, 4-Acetamidobenzylamine. The hydrochloride salt enhances stability and modifies the solubility profile, making it suitable for various laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 25027-73-0 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.66 g/mol | [1] |

| IUPAC Name | N-[4-(aminomethyl)phenyl]acetamide;hydrochloride | [1] |

| Synonyms | 4-Acetamidobenzylamine hydrochloride, N-(4-(Aminomethyl)phenyl)acetamide HCl | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 292-294 °C | [2] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)CN.Cl | [1] |

| InChI Key | XRMOGBIMJARNHT-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

Rationale for Synthetic Strategy